Cas no 2172008-32-9 (2-(aminomethyl)-N-(1-cyclobutylethyl)-2,3-dihydro-1-benzofuran-5-amine)
2-(aminomethyl)-N-(1-cyclobutylethyl)-2,3-dihydro-1-benzofuran-5-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-(aminomethyl)-N-(1-cyclobutylethyl)-2,3-dihydro-1-benzofuran-5-amine
- EN300-1591952
- 2172008-32-9
-
- Inchi: 1S/C15H22N2O/c1-10(11-3-2-4-11)17-13-5-6-15-12(7-13)8-14(9-16)18-15/h5-7,10-11,14,17H,2-4,8-9,16H2,1H3
- InChI Key: XNJUZLHPMDXBFR-UHFFFAOYSA-N
- SMILES: O1C2=CC=C(C=C2CC1CN)NC(C)C1CCC1
Computed Properties
- Exact Mass: 246.173213330g/mol
- Monoisotopic Mass: 246.173213330g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 280
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 47.3Ų
2-(aminomethyl)-N-(1-cyclobutylethyl)-2,3-dihydro-1-benzofuran-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1591952-0.05g |
2-(aminomethyl)-N-(1-cyclobutylethyl)-2,3-dihydro-1-benzofuran-5-amine |
2172008-32-9 | 0.05g |
$707.0 | 2023-06-04 | ||
| Enamine | EN300-1591952-0.1g |
2-(aminomethyl)-N-(1-cyclobutylethyl)-2,3-dihydro-1-benzofuran-5-amine |
2172008-32-9 | 0.1g |
$741.0 | 2023-06-04 | ||
| Enamine | EN300-1591952-0.25g |
2-(aminomethyl)-N-(1-cyclobutylethyl)-2,3-dihydro-1-benzofuran-5-amine |
2172008-32-9 | 0.25g |
$774.0 | 2023-06-04 | ||
| Enamine | EN300-1591952-0.5g |
2-(aminomethyl)-N-(1-cyclobutylethyl)-2,3-dihydro-1-benzofuran-5-amine |
2172008-32-9 | 0.5g |
$809.0 | 2023-06-04 | ||
| Enamine | EN300-1591952-1.0g |
2-(aminomethyl)-N-(1-cyclobutylethyl)-2,3-dihydro-1-benzofuran-5-amine |
2172008-32-9 | 1g |
$842.0 | 2023-06-04 | ||
| Enamine | EN300-1591952-2.5g |
2-(aminomethyl)-N-(1-cyclobutylethyl)-2,3-dihydro-1-benzofuran-5-amine |
2172008-32-9 | 2.5g |
$1650.0 | 2023-06-04 | ||
| Enamine | EN300-1591952-5.0g |
2-(aminomethyl)-N-(1-cyclobutylethyl)-2,3-dihydro-1-benzofuran-5-amine |
2172008-32-9 | 5g |
$2443.0 | 2023-06-04 | ||
| Enamine | EN300-1591952-10.0g |
2-(aminomethyl)-N-(1-cyclobutylethyl)-2,3-dihydro-1-benzofuran-5-amine |
2172008-32-9 | 10g |
$3622.0 | 2023-06-04 | ||
| Enamine | EN300-1591952-50mg |
2-(aminomethyl)-N-(1-cyclobutylethyl)-2,3-dihydro-1-benzofuran-5-amine |
2172008-32-9 | 50mg |
$707.0 | 2023-09-23 | ||
| Enamine | EN300-1591952-100mg |
2-(aminomethyl)-N-(1-cyclobutylethyl)-2,3-dihydro-1-benzofuran-5-amine |
2172008-32-9 | 100mg |
$741.0 | 2023-09-23 |
2-(aminomethyl)-N-(1-cyclobutylethyl)-2,3-dihydro-1-benzofuran-5-amine Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 2-(aminomethyl)-N-(1-cyclobutylethyl)-2,3-dihydro-1-benzofuran-5-amine
Research Briefing on 2-(aminomethyl)-N-(1-cyclobutylethyl)-2,3-dihydro-1-benzofuran-5-amine (CAS: 2172008-32-9)
2-(aminomethyl)-N-(1-cyclobutylethyl)-2,3-dihydro-1-benzofuran-5-amine (CAS: 2172008-32-9) is a novel compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This briefing provides an overview of the latest research developments related to this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
The compound belongs to the benzofuran class of molecules, which are known for their diverse biological activities. Recent studies have highlighted its potential as a modulator of central nervous system (CNS) targets, particularly in the context of neurological and psychiatric disorders. The unique structural features of this molecule, including the cyclobutyl and aminomethyl substituents, contribute to its selective binding affinity and pharmacokinetic profile.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficient synthesis of 2-(aminomethyl)-N-(1-cyclobutylethyl)-2,3-dihydro-1-benzofuran-5-amine via a multi-step route involving key intermediates. The synthetic approach emphasized the use of chiral catalysts to achieve enantiomeric purity, which is critical for its biological activity. The study also reported preliminary in vitro assays showing promising affinity for serotonin and dopamine receptors.
Further investigations into the pharmacological properties of this compound have revealed its potential as a dual-acting agent. A recent preprint on bioRxiv (2024) described its ability to modulate both monoamine transporters and G-protein-coupled receptors (GPCRs), suggesting a multifaceted mechanism of action. These findings position the compound as a candidate for treating complex disorders such as depression and anxiety, where polypharmacology is often desirable.
Ongoing preclinical studies are evaluating the safety and efficacy of 2-(aminomethyl)-N-(1-cyclobutylethyl)-2,3-dihydro-1-benzofuran-5-amine in animal models. Early results indicate favorable blood-brain barrier penetration and a manageable side-effect profile. However, further optimization of its metabolic stability is required to advance it to clinical trials.
In conclusion, 2-(aminomethyl)-N-(1-cyclobutylethyl)-2,3-dihydro-1-benzofuran-5-amine represents a promising scaffold for CNS drug development. Its unique chemical structure and broad pharmacological activity warrant continued investigation. Future research directions may include structure-activity relationship (SAR) studies to refine its selectivity and the development of prodrug formulations to enhance bioavailability.
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